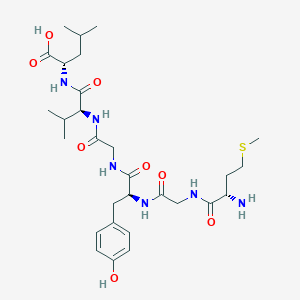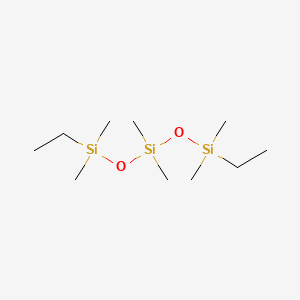
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is a type of organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with ethyl and methyl groups attached to the silicon atoms. This compound is part of the larger family of trisiloxanes, which are known for their applications in various fields due to their chemical stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically uses a platinum-based catalyst, such as platinum divinyltetramethyldisiloxane complex, under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: This reaction involves the replacement of one or more of the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxane bonds.
Substitution: Various substituted trisiloxanes depending on the reagents used.
科学的研究の応用
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and hydrophobic properties.
作用機序
The mechanism by which 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. This allows it to form stable bonds with various substrates, making it useful in applications requiring durable and stable materials. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with organic molecules through hydrophobic interactions.
類似化合物との比較
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Comparison: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is unique due to the presence of ethyl groups in addition to methyl groups, which can influence its reactivity and physical properties. Compared to 1,1,3,3,5,5-Hexamethyltrisiloxane, the ethyl groups provide additional steric hindrance and hydrophobicity. In contrast, 1,1,1,3,5,5,5-Heptamethyltrisiloxane has an additional methyl group, which can affect its overall molecular size and reactivity.
特性
CAS番号 |
143218-62-6 |
|---|---|
分子式 |
C10H28O2Si3 |
分子量 |
264.58 g/mol |
IUPAC名 |
bis[[ethyl(dimethyl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H28O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H2,1-8H3 |
InChIキー |
SPDPBNKCNIQAOH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



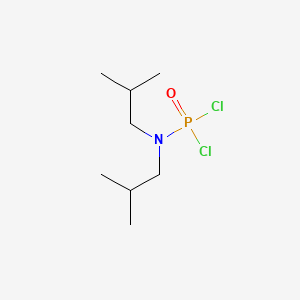
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
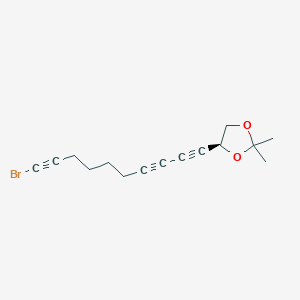
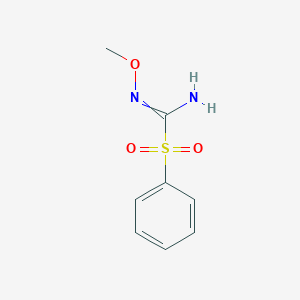
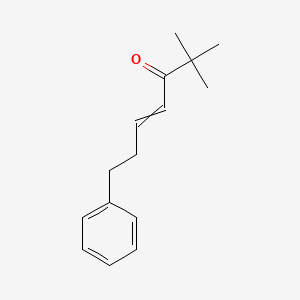
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
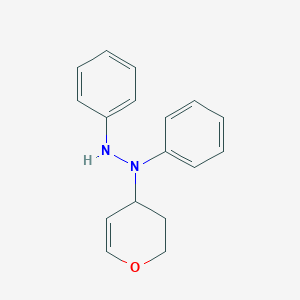
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
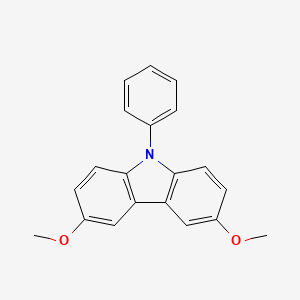
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

